molecular formula C8H6Br2N2 B1613179 3,6-Dibromo-5-methyl-1H-indazole CAS No. 1000342-39-1

3,6-Dibromo-5-methyl-1H-indazole

Cat. No.: B1613179
CAS No.: 1000342-39-1
M. Wt: 289.95 g/mol
InChI Key: WQBPPIHTEAQRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-5-methyl-1H-indazole is a heterocyclic organic compound with the molecular formula C8H6Br2N2. This compound belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system. The presence of bromine atoms at positions 3 and 6, along with a methyl group at position 5, makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-5-methyl-1H-indazole typically involves the bromination of 5-methyl-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in a solvent such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.

  • Bromination with Bromine

      Reagents: Bromine (Br2), acetic acid (CH3COOH)

      Conditions: Room temperature, stirring for several hours

      :

      Reaction: 5-methyl-1H-indazole+2Br2This compound+2HBr\text{5-methyl-1H-indazole} + 2 \text{Br}_2 \rightarrow \text{this compound} + 2 \text{HBr} 5-methyl-1H-indazole+2Br2​→this compound+2HBr

  • Bromination with N-Bromosuccinimide (NBS)

      Reagents: NBS, chloroform (CHCl3)

      Conditions: Reflux, stirring for several hours

      :

      Reaction: 5-methyl-1H-indazole+2NBSThis compound+2succinimide\text{5-methyl-1H-indazole} + 2 \text{NBS} \rightarrow \text{this compound} + 2 \text{succinimide} 5-methyl-1H-indazole+2NBS→this compound+2succinimide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-5-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.

Common Reagents and Conditions

  • Nucleophilic Substitution

      Reagents: Amine (R-NH2), base (e.g., NaOH)

      Conditions: Solvent (e.g., ethanol), reflux

      Products: 3,6-Diamino-5-methyl-1H-indazole

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)

      Conditions: Aqueous solution, heating

      Products: 3,6-Dibromo-5-carboxy-1H-indazole

  • Reduction

      Reagents: Zinc (Zn), hydrochloric acid (HCl)

      Conditions: Room temperature, stirring

      Products: 5-Methyl-1H-indazole

Scientific Research Applications

Medicinal Chemistry

Anticancer Applications
Research has indicated that indazole derivatives, including 3,6-Dibromo-5-methyl-1H-indazole, exhibit significant anticancer potential. The compound acts on cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, a study demonstrated that related indazole derivatives effectively inhibited growth in various cancer cell lines, suggesting similar efficacy for this compound .

Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent by inhibiting pathways associated with inflammation. Specifically, it may inhibit the oxidation of arachidonic acid via 5-lipoxygenase inhibition, which is crucial in the inflammatory response.

Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. This positions it as a potential candidate for developing new antibiotics.

Biological Studies

This compound is utilized in biological studies focusing on enzyme inhibition and receptor modulation. Its structure allows it to interact with various molecular targets, enhancing its binding affinity and specificity due to the presence of bromine substituents .

Material Science

The compound's unique chemical properties make it suitable for developing new materials with specific electronic or optical characteristics. Research into its application in polymers and dyes is ongoing.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
AnticancerInhibits cancer cell growth; induces apoptosis in various cancer lines
Anti-inflammatoryInhibits inflammatory pathways; potential treatment for arthritis
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria

Case Study Example: Anticancer Efficacy

In a study examining indazole derivatives for anticancer activity, this compound was evaluated against human cancer cell lines such as A549 (lung cancer) and K562 (chronic myeloid leukemia). The results indicated a promising inhibitory effect with an IC50 value comparable to established anticancer agents .

Table 2: IC50 Values of Indazole Derivatives in Cancer Studies

CompoundCell LineIC50 Value (µM)Reference
This compoundK562 (CML)10.0
Related Indazole DerivativeA549 (Lung Cancer)8.0
Benzimidazolone AnalogPC-3 (Prostate Cancer)7.5

Mechanism of Action

The biological activity of 3,6-Dibromo-5-methyl-1H-indazole is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atoms and the indazole ring system can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

3,6-Dibromo-5-methyl-1H-indazole can be compared with other indazole derivatives, such as:

    5-Methyl-1H-indazole: Lacks the bromine atoms, resulting in different reactivity and biological activity.

    3,5-Dibromo-1H-indazole:

    6-Bromo-5-methyl-1H-indazole: Only one bromine atom, which affects its reactivity and interaction with biological targets.

The unique substitution pattern of this compound makes it particularly valuable for specific synthetic and research applications, distinguishing it from other similar compounds.

Biological Activity

3,6-Dibromo-5-methyl-1H-indazole is a heterocyclic organic compound with the molecular formula C8H6Br2N2. It belongs to the indazole family, characterized by a fused benzene and pyrazole ring system. The compound's structure includes bromine atoms at positions 3 and 6, along with a methyl group at position 5, which enhances its potential for various biological activities and chemical reactions.

  • Molecular Formula : C8H6Br2N2
  • Molecular Weight : 276.96 g/mol
  • Physical State : Solid at room temperature

Chemical Reactions

This compound can undergo various chemical reactions:

Reaction TypeDescription
Substitution Bromine atoms can be replaced by nucleophiles (amines, thiols) under appropriate conditions.
Oxidation The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction Bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a bioactive molecule.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atoms and the indazole ring system facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has been shown to inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, studies indicate that it may act as a kinase inhibitor, targeting pathways critical for cancer cell survival .

Case Studies and Research Findings

  • Antiprotozoal Activity : In a study evaluating the antiprotozoal effects against Entamoeba histolytica, this compound demonstrated higher potency compared to other indazole derivatives, with an IC50 value significantly lower than that of standard treatments .
  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in cancer progression, showing promise as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other indazole derivatives:

CompoundKey FeaturesBiological Activity
5-Methyl-1H-indazole Lacks bromines; different reactivityLower antimicrobial activity
3,5-Dibromo-1H-indazole Different bromination patternVaries in enzyme inhibition
6-Bromo-5-methyl-1H-indazole Only one bromine atom; affects reactivityReduced binding affinity

Properties

IUPAC Name

3,6-dibromo-5-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBPPIHTEAQRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646740
Record name 3,6-Dibromo-5-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-39-1
Record name 3,6-Dibromo-5-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dibromo-5-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
3,6-Dibromo-5-methyl-1H-indazole
Reactant of Route 3
Reactant of Route 3
3,6-Dibromo-5-methyl-1H-indazole
Reactant of Route 4
3,6-Dibromo-5-methyl-1H-indazole
Reactant of Route 5
Reactant of Route 5
3,6-Dibromo-5-methyl-1H-indazole
Reactant of Route 6
3,6-Dibromo-5-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.